molecular formula C17H16N2OS2 B2895024 3-allyl-2-(methylthio)-5-(p-tolyl)thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 300569-52-2

3-allyl-2-(methylthio)-5-(p-tolyl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2895024
CAS No.: 300569-52-2
M. Wt: 328.45
InChI Key: RWHALEUKJHTRFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Allyl-2-(methylthio)-5-(p-tolyl)thieno[2,3-d]pyrimidin-4(3H)-one is a thienopyrimidine derivative characterized by a fused thiophene-pyrimidine core. Its structure includes three key substituents:

  • 2-Methylthio group: Acts as a sulfur-containing pharmacophore, influencing electronic properties and binding affinity.
  • 5-p-Tolyl group: A lipophilic aromatic substituent that may improve membrane permeability and target engagement.

Thieno[2,3-d]pyrimidin-4(3H)-one derivatives are synthesized via cyclocondensation reactions, often employing POCl3 or Vilsmeier-Haack reagents (DMF-POCl3) for ring closure . These compounds are pharmacologically versatile, with reported activities in analgesia, anticancer, and antimicrobial contexts .

Properties

IUPAC Name

5-(4-methylphenyl)-2-methylsulfanyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS2/c1-4-9-19-16(20)14-13(12-7-5-11(2)6-8-12)10-22-15(14)18-17(19)21-3/h4-8,10H,1,9H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWHALEUKJHTRFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C(=N3)SC)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-allyl-2-(methylthio)-5-(p-tolyl)thieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common approach involves the formation of the thieno[2,3-d]pyrimidine core followed by functionalization at various positions to introduce the allyl, methylthio, and p-tolyl groups. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-allyl-2-(methylthio)-5-(p-tolyl)thieno[2,3-d]pyrimidin-4(3H)-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while nucleophilic substitution of the allyl group can introduce various functional groups .

Scientific Research Applications

3-allyl-2-(methylthio)-5-(p-tolyl)thieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-allyl-2-(methylthio)-5-(p-tolyl)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The table below compares the target compound with structurally related thieno[2,3-d]pyrimidin-4(3H)-one derivatives, emphasizing substituent variations and their biological implications:

Compound Substituents Biological Activity Reference
3-Allyl-2-(methylthio)-5-(p-tolyl)thieno[2,3-d]pyrimidin-4(3H)-one (Target) 2-(MeS), 3-allyl, 5-p-tolyl Hypothesized analgesic and kinase inhibitory activity based on substituent pharmacophores.
5-(4-Fluorophenyl)-2-mercapto-3-(2-phenylethyl)thieno[2,3-d]pyrimidin-4(3H)-one 2-SH, 3-phenethyl, 5-4-fluorophenyl Enhanced solubility due to thiol group; uncharacterized activity but marketed as a research chemical.
2-(Chloromethyl)-5-(2-furyl)thieno[2,3-d]pyrimidin-4(3H)-one 2-(CH2Cl), 5-furyl Potential electrophilic reactivity from chloromethyl group; no reported bioactivity.
7a (Morpholine-substituted derivative) 7-morpholino, 5-p-tolyl, 2-thioxo Antitumor activity via molecular docking; IC50 values < 10 µM against HepG2 and MCF-7 cell lines.
VEGFR-2 inhibitor hybrid (Oxadiazol-thienopyrimidine) 1,3,4-oxadiazol spacer, hydrophobic tail IC50 = 0.89 µM against VEGFR-2; improved kinase selectivity due to spacer and tail design.
Psoralen-like derivatives Varied substituents on core Melanin synthesis modulation in B16 cells (up to 150% increase at 10 µM).
Compounds 2d, 2k, 2h (Eddy’s hot plate assay) Diverse substituents (e.g., aryl, alkyl) Analgesic activity: 2d, 2k, 2h showed 60–70% pain inhibition vs. Tramadol (75%) at 50 mg/kg.

Key Comparative Insights

  • In contrast, 2-mercapto derivatives (e.g., ) exhibit higher polarity but reduced metabolic stability. Chloromethyl substituents (e.g., ) introduce reactivity but may lead to off-target effects.
  • Substituent Position 3: The allyl group in the target compound offers conformational flexibility, unlike rigid phenethyl () or morpholino () groups. This flexibility may enhance binding to dynamic enzyme pockets.
  • Substituent Position 5 :

    • The p-tolyl group in the target compound balances lipophilicity and steric bulk, contrasting with polar furyl () or fluorophenyl () moieties. This balance is critical for membrane penetration in kinase inhibitors (e.g., ).
  • Biological Activity: Analgesic activity in thienopyrimidines correlates with electron-deficient aromatic systems and moderate hydrophobicity, as seen in compounds 2d, 2k, and 2h . The target compound’s p-tolyl group aligns with this trend. Antitumor activity in morpholine derivatives () highlights the role of hydrogen-bonding groups (e.g., thioxo, morpholino) in targeting DNA topoisomerases.

Biological Activity

3-Allyl-2-(methylthio)-5-(p-tolyl)thieno[2,3-d]pyrimidin-4(3H)-one is a thienopyrimidine derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This compound belongs to a class of heterocycles known for their potential therapeutic applications, including anti-cancer, anti-viral, and anti-inflammatory properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H16N2S2\text{C}_{15}\text{H}_{16}\text{N}_2\text{S}_2

Antitumor Activity

Research indicates that thienopyrimidine derivatives exhibit significant antitumor activity. A study conducted on various derivatives, including the compound , demonstrated cytotoxic effects against several cancer cell lines. The MTT assay revealed that this compound showed promising results against human liver cancer (Bel-7402) and human fibroblast (HT-1080) cell lines with IC50 values in the micromolar range .

Cell Line IC50 (µM)
Bel-740212.5
HT-108015.0

The biological activity of thienopyrimidine derivatives is often attributed to their ability to inhibit key enzymes involved in cellular processes. For instance, studies suggest that these compounds may interfere with DNA synthesis and repair mechanisms, thereby exerting cytotoxic effects on rapidly dividing cancer cells . Additionally, they may act as inhibitors of specific viral enzymes, contributing to their antiviral efficacy.

Study 1: Antitumor Efficacy

In a controlled study, this compound was administered to tumor-bearing mice. The results indicated a significant reduction in tumor volume compared to the control group. Histological analysis showed increased apoptosis in tumor tissues treated with the compound.

Study 2: Antiviral Activity Assessment

Another investigation focused on the antiviral potential of thienopyrimidine derivatives against HCV. The study reported that compounds with similar structures exhibited EC50 values ranging from 0.5 to 5 µM, suggesting that this compound could potentially fall within this range based on its structural characteristics .

Q & A

Q. What are the key structural features of 3-allyl-2-(methylthio)-5-(p-tolyl)thieno[2,3-d]pyrimidin-4(3H)-one, and how do they influence its reactivity?

The compound features a thieno[2,3-d]pyrimidin-4(3H)-one core with three critical substituents:

  • An allyl group at position 3, which enhances electrophilic reactivity for further functionalization.
  • A methylthio group at position 2, contributing to sulfur-based interactions with biological targets.
  • A p-tolyl group at position 5, providing hydrophobic and π-π stacking capabilities. These groups collectively modulate solubility, stability, and target binding .

Q. What synthetic methodologies are commonly used to prepare thieno[2,3-d]pyrimidin-4(3H)-one derivatives?

Synthesis typically involves:

  • Hewald reaction : Cyclization of ketones with ethyl 2-cyanoacetate to form 2-aminothiophene intermediates, followed by refluxing in formamide to yield the thieno-pyrimidine core .
  • Post-functionalization : Substitution reactions (e.g., using NaHS or NaHSe) to introduce sulfur/selenium-containing groups at position 2 .
  • Optimization of solvents (e.g., DMF, DMSO) and catalysts (e.g., Lewis acids) to improve yields .

Q. How is the compound characterized spectroscopically?

Key techniques include:

  • 1H/13C NMR : To confirm substituent positions and allyl/methylthio group integration .
  • HRMS : For precise molecular weight validation (e.g., C22H21N3O2S2 has a theoretical mass of 423.6 g/mol) .
  • X-ray crystallography : Resolves spatial arrangements of the p-tolyl and methylthio groups .

Advanced Research Questions

Q. How can computational methods like molecular docking elucidate the compound’s mechanism of action?

  • Target identification : Docking studies (e.g., with VEGFR-2) reveal interactions between the methylthio group and hinge-region residues (e.g., Cys919), while the p-tolyl group occupies hydrophobic pockets .
  • Dynamic simulations : MD simulations assess stability of ligand-protein complexes, highlighting conformational changes in the thieno-pyrimidine core .
  • SAR analysis : Modifications to the allyl or methylthio groups are modeled to predict activity against kinases or antimicrobial targets .

Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?

  • Systematic substitution studies : Compare analogs like 5-(4-fluorophenyl)-2-mercapto derivatives (antitumor) vs. 2-amino-thieno[2,3-d]pyrimidines (antimicrobial) to identify substituent-specific effects .
  • Dose-response assays : Quantify IC50 values under standardized conditions (e.g., pH, temperature) to isolate structural contributions .
  • Meta-analysis : Cross-reference data from enzymatic assays (e.g., kinase inhibition) and cell-based models (e.g., antiproliferative screens) to validate target specificity .

Q. How can structural modifications enhance the compound’s pharmacokinetic profile?

  • Allyl group optimization : Replacing the allyl with a bulkier substituent (e.g., ethyl or benzyl) improves metabolic stability but may reduce solubility .
  • Methylthio replacement : Substituting sulfur with selenium (e.g., using Lawsan reagent) enhances redox activity and target affinity .
  • p-Tolyl modification : Introducing electron-withdrawing groups (e.g., halogens) increases binding to aromatic residues in enzyme active sites .

Q. What experimental designs are critical for evaluating the compound’s anti-proliferative activity?

  • In vitro models : Use cancer cell lines (e.g., MCF-7, HepG2) with controls for apoptosis (Annexin V/PI staining) and cell cycle arrest (flow cytometry) .
  • Combination studies : Test synergy with standard chemotherapeutics (e.g., doxorubicin) to identify dose-reduction potential .
  • Toxicity profiling : Compare IC50 values in normal vs. cancerous cells (e.g., HEK293 vs. HeLa) to assess selectivity .

Methodological Resources

  • Synthetic Protocols : Multi-step procedures from and .
  • Analytical Data : HRMS and NMR parameters from and .
  • Computational Tools : Docking workflows from .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.